2-[2-(Diaminomethylidene)hydrazono]propanoic acid
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Overview
Description
2-[2-(Diaminomethylidene)hydrazono]propanoic acid is a chemical compound with the molecular formula C4H8N4O2 and a molecular weight of 144.13 g/mol . This compound is known for its unique structure, which includes a hydrazono group and a propanoic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diaminomethylidene)hydrazono]propanoic acid typically involves the reaction of diaminomethylidene hydrazine with a suitable propanoic acid derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diaminomethylidene)hydrazono]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazono group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted hydrazono compounds .
Scientific Research Applications
2-[2-(Diaminomethylidene)hydrazono]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Diaminomethylidene)hydrazono]propanoic acid involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Diphenylmethylene)hydrazono]propanoic acid: This compound has a similar structure but with a diphenylmethylene group instead of a diaminomethylidene group.
2-[2-(Dimethylamino)hydrazono]propanoic acid: This compound features a dimethylamino group, which alters its chemical properties and reactivity.
Uniqueness
2-[2-(Diaminomethylidene)hydrazono]propanoic acid is unique due to its specific hydrazono group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H8N4O2 |
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Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-(diaminomethylidenehydrazinylidene)propanoic acid |
InChI |
InChI=1S/C4H8N4O2/c1-2(3(9)10)7-8-4(5)6/h1H3,(H,9,10)(H4,5,6,8) |
InChI Key |
QSTGHXDDNOESSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(N)N)C(=O)O |
Origin of Product |
United States |
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